19-Oic-deoxycorticosterone, also known as 19-oic-21-hydroxy-4-pregnen-3,20-dione, is a steroid compound derived from deoxycorticosterone. It plays a significant role in the biosynthesis of various steroid hormones and has implications in both physiological and pharmacological contexts. This compound is particularly notable for its involvement in the enzymatic pathways that lead to the formation of other biologically active steroids.
19-Oic-deoxycorticosterone is primarily synthesized in the adrenal glands, where it is produced from precursor steroids such as deoxycorticosterone through enzymatic modifications involving cytochrome P-450 enzymes. Research indicates that this compound can also be synthesized in vitro through various chemical methods, including biocatalysis and chemical synthesis techniques .
This compound is classified under the category of steroid hormones, specifically as a C21 steroid. It is part of a larger group of compounds that includes corticosteroids, which are vital for regulating metabolism, immune response, and stress responses in the body.
The synthesis of 19-Oic-deoxycorticosterone can be achieved through both biological and chemical methods.
The biocatalytic approach typically involves using cytochrome P-450 enzymes to facilitate hydroxylation reactions on steroid precursors. This method allows for selective modifications at specific positions on the steroid nucleus, leading to the formation of 19-Oic-deoxycorticosterone from its oxidized forms .
The molecular structure of 19-Oic-deoxycorticosterone consists of a steroid backbone with specific functional groups that define its biological activity. The core structure includes four fused rings typical of steroids, along with hydroxyl and ketone functional groups.
19-Oic-deoxycorticosterone undergoes several chemical reactions that are essential for its metabolism and transformation into other steroids:
The conversion processes often involve complex enzymatic pathways where multiple reactions occur sequentially or concurrently, leading to various metabolites that may have distinct biological activities.
The mechanism by which 19-Oic-deoxycorticosterone exerts its effects involves binding to specific receptors within target tissues, influencing gene expression related to metabolic processes and electrolyte balance.
Research indicates that this compound may interact with mineralocorticoid receptors, impacting sodium retention and potassium excretion in renal tissues . The precise signaling pathways involved are still under investigation but are crucial for understanding its physiological roles.
19-Oic-deoxycorticosterone has several applications in scientific research and medicine:
19-Oic-deoxycorticosterone (19-oic-DOC) is a carboxylated corticosteroid derivative formally known as 19-carboxy-21-hydroxy-pregn-4-ene-3,20-dione (IUPAC name: 19,21-Dioxo-19-carboxy-4-pregnene-3,20-dione). Its molecular formula is C₂₁H₂₈O₅, with a molecular weight of 360.44 g/mol. Structurally, it features:
Accepted synonyms include 19-carboxy-DOC, 19-oic-DOC, and 19-oic-21-hydroxy-4-pregnene-3,20-dione [2] [4]. Systematic numbering locates the carboxyl group at C19 (steroid nucleus) and hydroxyl at C21 (side chain) [2].
Table 1: Structural Comparison of DOC and Its C19-Metabolites
Compound | C19 Group | Molecular Formula | Key Functional Groups |
---|---|---|---|
Deoxycorticosterone | -CH₃ | C₂₁H₃₀O₃ | 3-keto-Δ⁴, 20-keto, 21-OH |
19-Hydroxy-DOC | -CH₂OH | C₂₁H₃₀O₄ | Added 19-OH |
19-Oxo-DOC | -CHO | C₂₁H₂₈O₄ | 19-aldehyde |
19-Oic-DOC | -COOH | C₂₁H₂₈O₅ | 19-carboxylic acid |
19-Oic-DOC was first identified in 1982 through incubations of rat adrenal glands with deoxycorticosterone. Gomez-Sanchez et al. demonstrated that rat adrenals metabolize DOC sequentially to 19-hydroxy-DOC, 19-oxo-DOC, and finally 19-oic-DOC [4]. Key milestones:
Table 2: Key Historical Findings in 19-Oic-DOC Characterization
Year | Researchers | Model System | Breakthrough |
---|---|---|---|
1982 | Gomez-Sanchez et al. | Rat adrenal incubations | First identification of 19-oic-DOC as a DOC metabolite |
1985 | Griffing et al. | Human infusion studies | Demonstrated 19-oic-DOC as a precursor to urinary 19-nor-DOC |
1991 | Multiple groups | Rat kidney cells | Confirmed extra-adrenal 19-nor-DOC synthesis from 19-oxygenated DOC |
19-Oic-DOC occupies a terminal branch in deoxycorticosterone metabolism, distinct from canonical aldosterone or corticosterone synthesis. Its biosynthetic context involves:
Adrenal Pathway (Enzymatic Steps):
Extra-Adrenal Conversion to 19-Nor-DOC:
Table 3: Metabolic Pathway of DOC via C19-Oxygenated Intermediates
Precursor | Product | Reaction Type | Site | Physiological Outcome |
---|---|---|---|---|
DOC | 19-Hydroxy-DOC | Hydroxylation | Adrenal cortex | Inactive metabolite |
19-Hydroxy-DOC | 19-Oxo-DOC | Oxidation | Adrenal cortex | Transient intermediate |
19-Oxo-DOC | 19-Oic-DOC | Oxidation | Adrenal cortex | Precursor for 19-nor-DOC |
19-Oic-DOC | 19-Nor-DOC | Decarboxylation | Kidney/Plasma | Potent mineralocorticoid |
This pathway positions 19-oic-DOC as a metabolic end-product in adrenals but a precursor for peripherally synthesized mineralocorticoids [3] [4] [5]. Its instability and low circulating concentrations have limited direct physiological attributions, though its role in generating bioactive 19-nor-DOC underscores its endocrine significance [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7